3-(oxan-3-yl)propanal
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Overview
Description
3-(Oxan-3-yl)propanal, also known as 3-(tetrahydro-2H-pyran-3-yl)propanal, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial applications. The compound features a tetrahydropyran ring attached to a propanal group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxan-3-yl)propanal typically involves the reaction of tetrahydropyran with propanal under specific conditions. One common method is the Knoevenagel condensation, where aldehydes react with active methylene compounds in the presence of a base to form the desired product . Another approach involves the reduction of 3-propanoic acid derivatives, which are then oxidized to form this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as palladium or molybdenum, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Oxan-3-yl)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: this compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(oxan-3-yl)propanal involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to participate in enzyme-catalyzed reactions and other biochemical processes . The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
3-(Oxan-4-yl)propanal: This compound has a similar structure but with the tetrahydropyran ring attached at a different position.
2,2-Dimethyl-3-(oxan-3-yl)propanal: This derivative features additional methyl groups, altering its chemical properties and reactivity
Uniqueness: 3-(Oxan-3-yl)propanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its versatility as a building block in organic synthesis and its wide range of applications in various fields highlight its importance in scientific research and industry .
Properties
CAS No. |
132667-22-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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